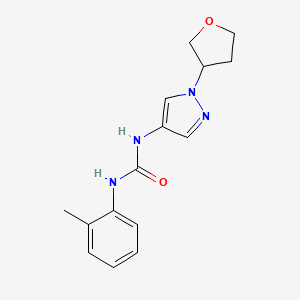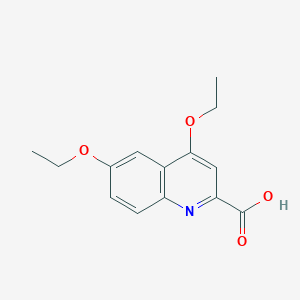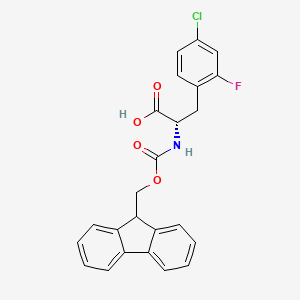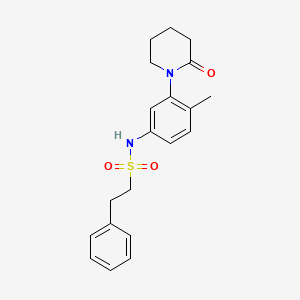
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as THP-Pyrazol-4-yl-OTU and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A series of 1,3-disubstituted ureas containing pyrazole and adamantane fragments were synthesized, demonstrating significant inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting the potential of similar structures in therapeutic applications (V. D’yachenko et al., 2019).
Crystal Structure Analysis
- The crystal structure of a sulfonylurea herbicide shows how the arrangement of functional groups affects the compound's interactions and stability, providing a basis for designing compounds with desired physical properties (Youngeun Jeon et al., 2015).
Antileukemic Activities
- The reaction of silylated imidazole and pyrazole carboxamide derivatives with chlorotetrahydrofuran leads to the synthesis of derivatives with antileukemic activity, demonstrating the potential of heterocyclic compounds in cancer treatment (R. Earl & L. Townsend, 1979).
Inhibitor Design for Disease Treatment
- The structural analysis of p38alpha MAP kinase inhibitors, including those with pyrazolyl-urea scaffolds, offers insights into the design of autoimmune disease treatments (J. Regan et al., 2003).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines from pyrazole derivatives underscores the versatility of these compounds in producing a variety of biologically active molecules (Abdel-Rahman Farghaly & H. El-Kashef, 2005).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-2-3-5-14(11)18-15(20)17-12-8-16-19(9-12)13-6-7-21-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYMYHVGCCNZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dichloro-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide](/img/structure/B2807172.png)



![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807179.png)

![Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2807181.png)

![1-(2,6-dichlorobenzyl)-N-[3-(dimethylamino)propyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2807185.png)

![N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2807190.png)
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]oxane-4-carboxylic acid](/img/structure/B2807192.png)
